molecular formula C13H20ClNO2 B1448437 Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride CAS No. 92196-71-9

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride

Cat. No.: B1448437
CAS No.: 92196-71-9
M. Wt: 257.75 g/mol
InChI Key: YTRJMVICILVOCU-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride (CAS 92196-71-9) is a chiral amino acid ester derivative of significant interest in medicinal chemistry research. With a molecular formula of C13H20ClNO2 and a molecular weight of 257.76 g/mol, this compound serves as a valuable synthetic intermediate and building block . Its structure, featuring a beta-aminopropanoate core with an N-ethyl substitution and a phenyl ring, is analogous to key pharmacophores found in active pharmaceutical ingredients. This molecular scaffold is structurally related to compounds like the ultra-short-acting cardioselective beta-blocker landiolol, demonstrating the relevance of such beta-amino esters in the development of therapeutic agents that target adrenergic receptors . The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. Researchers utilize this compound in the exploration of new synthetic pathways, as a precursor for the development of potential enzyme inhibitors, and in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. It is strictly intended for laboratory research purposes. This product is not for diagnostic or therapeutic use, nor for application to humans or animals. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

ethyl 2-(ethylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-14-12(13(15)16-4-2)10-11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRJMVICILVOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Phenylalanine Methyl Ester Hydrochloride

One of the most reported methods involves the reductive amination of L-phenylalanine methyl ester hydrochloride with acetaldehyde, followed by reduction using sodium triacetoxyborohydride or sodium borohydride.

  • Starting Materials:
    • HCl∙H-L-phenylalanine methyl ester (1 equiv.)
    • Acetaldehyde (0.9 equiv.)
    • Triethylamine (1 equiv.)
    • Reducing agent: NaBH(OAc)3 or NaBH4
  • Solvent: Dry dichloromethane (CH2Cl2)
  • Conditions: Room temperature stirring for 1–4 hours
  • Workup: Removal of solvent under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over MgSO4, filtration, and purification.
  • Yield: Approximately 73% isolated yield as a white solid
  • Characterization: Confirmed by NMR, HPLC, and HRMS data

This method is efficient and yields the target compound with high purity suitable for further pharmaceutical applications.

Ethylation Using Ethyl Triflate

An alternative approach involves the ethylation of norfenefrine (a related phenolic amine) using ethyl triflate in hexafluoroisopropanol (HFIP), followed by quenching with aqueous hydrochloric acid.

  • Reagents:
    • Norfenefrine (1 equiv.)
    • Ethyl triflate (1.5 equiv.)
    • Solvent: HFIP
    • Quenching agent: 2 M aqueous HCl
  • Conditions: Stirring at room temperature for 1 hour
  • Yield: NMR yield reported at 79%
  • Notes: This method allows direct ethylation leading to the hydrochloride salt form of the product.

N-Alkylation via Alkyl Halides

N-alkylation of phenylalanine esters using ethyl bromide or other alkyl halides in the presence of cesium carbonate in dry dimethylformamide (DMF) under an inert atmosphere is also reported.

  • Reagents:
    • HCl∙H-L-phenylalanine methyl ester
    • Ethyl bromide (alkylating agent)
    • Cs2CO3 (base)
  • Solvent: Dry DMF
  • Conditions: Room temperature, 24 hours under argon atmosphere
  • Yield: Moderate to good yields depending on reaction time and stoichiometry.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Solvent Yield (%) Notes
Reductive Amination (Procedure A) HCl∙H-L-Phe-OMe + Acetaldehyde Triethylamine, NaBH(OAc)3, RT, 1-3 h Dry CH2Cl2 73 High purity, widely used
Ethylation with Ethyl Triflate Norfenefrine + Ethyl triflate HFIP, 2 M HCl quench, RT, 1 h HFIP 79 (NMR) Direct ethylation, forms HCl salt
N-Alkylation with Ethyl Bromide HCl∙H-L-Phe-OMe + Ethyl bromide Cs2CO3, DMF, Ar atmosphere, RT, 24 h Dry DMF Moderate Longer reaction time, base required

Research Findings and Notes

  • The reductive amination method using sodium triacetoxyborohydride is favored for its mild conditions and high selectivity, preventing over-alkylation and side reactions.
  • Ethyl triflate ethylation is efficient but requires handling of a strong alkylating agent and specialized solvent HFIP, which may limit scalability.
  • N-alkylation with alkyl halides is a classical method but may require longer reaction times and careful control of reaction conditions to avoid side products.
  • Spectroscopic data (NMR, MS) confirm the structure and purity of the synthesized compound in all methods, with consistent chemical shifts and molecular ion peaks corresponding to the target molecule.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(ethylamino)-3-phenylpropanoic acid.

    Reduction: Formation of 2-(ethylamino)-3-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : The compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features enable the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

2. Biochemical Research

  • Enzyme Mechanisms : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a crucial tool for understanding biochemical pathways .
  • Cellular Effects : Research has shown that this compound can influence cellular signaling pathways, gene expression, and metabolic processes, leading to potential therapeutic applications .

3. Medicinal Chemistry

  • Therapeutic Potential : Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride is under investigation for its potential therapeutic properties, including antiproliferative activity against cancer cells. Studies have suggested that it may inhibit specific enzymes involved in tumor growth .
  • Pharmaceutical Development : The compound is also being explored as a precursor for the synthesis of novel pharmaceutical agents targeting various diseases, particularly those involving metabolic dysregulation .

Case Studies

Recent studies have underscored the potential applications of this compound:

Antiproliferative Activity :

  • A study demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of key enzymes involved in cell cycle regulation .

Enzyme Inhibition :

  • Research has shown that this compound can inhibit specific enzymes that are critical for metabolic processes, thereby altering cellular metabolism and providing insights into metabolic diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-Ethyl 2-Amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6)

  • Structure: Features a 2-amino group (instead of ethylamino) and a phenyl group at the β-carbon.
  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight : 229.7 g/mol
  • Key Properties : Chiral purity (99% enantiomeric excess), used in peptide synthesis and as a precursor for neurotransmitters .
  • Applications : Pharmaceutical research (e.g., dopamine analogs) and asymmetric synthesis .

Ethyl 3-Amino-2-(2,6-difluorophenyl)propanoate Hydrochloride

  • Structure: Substituted with a 2,6-difluorophenyl group at the β-carbon and an amino group at the α-carbon.
  • Molecular Formula: C₁₁H₁₂F₂NO₂·HCl (estimated)
  • Key Properties: Enhanced lipophilicity due to fluorine substituents; improved metabolic stability compared to non-fluorinated analogs.
  • Applications : Candidate for CNS-targeting drugs and fluorinated bioactive molecules .

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride

  • Structure: Methyl ester with an ethylamino group and branched 3,3-dimethyl substituents.
  • Molecular Formula: C₉H₂₀ClNO₂ (estimated)
  • Key Properties : Steric hindrance from dimethyl groups reduces reactivity; chiral center influences receptor binding.
  • Applications : Intermediate in agrochemicals or specialty polymers .

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

  • Structure : Contains a 4-chlorophenyl group and a hydroxyl group at the β-carbon.
  • Molecular Formula: C₁₁H₁₅Cl₂NO₃ (estimated)
  • Key Properties : Polar hydroxyl group enhances solubility; chloro substitution increases electrophilicity.
  • Applications : Antibacterial or antifungal agent precursor .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)

  • Structure : Catecholamine backbone with an ethylamine group.
  • Molecular Formula: C₈H₁₂ClNO₂
  • Key Properties : High polarity due to catechol moiety; critical neurotransmitter.
  • Applications : Treatment of Parkinson’s disease and shock .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications
Ethyl 2-(ethylamino)-3-phenylpropanoate HCl C₁₃H₂₀ClNO₂ 257.8 (estimated) Ethylamino, phenyl Not available Research intermediate
(R)-Ethyl 2-amino-3-phenylpropanoate HCl C₁₁H₁₆ClNO₂ 229.7 Amino, phenyl 63060-94-6 Peptide synthesis
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate HCl C₁₁H₁₂F₂NO₂·HCl 263.7 (estimated) Amino, 2,6-difluorophenyl Not available CNS drug candidates
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl C₉H₂₀ClNO₂ 217.7 (estimated) Ethylamino, 3,3-dimethyl Not available Agrochemical intermediates
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl C₁₁H₁₅Cl₂NO₃ 280.1 (estimated) Amino, 4-chlorophenyl, hydroxyl 1375473-45-2 Antimicrobial precursors
Dopamine HCl C₈H₁₂ClNO₂ 189.6 Catechol, ethylamine 62-31-7 Neurotransmitter replacement

Research Findings and Key Insights

Substituent Effects: Ethylamino vs. Halogenation: Fluorine or chlorine substituents (e.g., in and ) improve metabolic stability and binding affinity to hydrophobic targets .

Synthetic Routes: Ethyl glycinate hydrochloride is a common starting material for amino acid esters, with reactivity modulated by substituents (e.g., cyano or ethoxycarbonyl groups in ).

Biological Relevance :

  • Chiral purity (e.g., the (R)-isomer in ) is critical for receptor specificity in neuroactive compounds .

Biological Activity

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative with the following structural formula:

C13H17ClNO2\text{C}_{13}\text{H}_{17}\text{Cl}\text{N}\text{O}_2

This compound features an ethylamino group, which can influence its biological activity. The presence of the phenyl group is also critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may alter enzyme activity, leading to changes in metabolic pathways. For instance, it has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts like pain management or inflammation reduction.

Biological Activities

  • Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on various enzymes. This property can be leveraged in drug design to develop inhibitors for specific biochemical pathways.
  • Receptor Binding : The compound has been investigated for its ability to bind to specific receptors, which can modulate physiological responses. This characteristic is particularly relevant in the context of neuropharmacology and the development of analgesics .
  • Therapeutic Potential : Research has suggested potential applications in treating conditions such as chronic pain and inflammation due to its analgesic properties. Its efficacy in these areas is still under investigation, but preliminary data show promise.

Study 1: Analgesic Effects

A study focused on the analgesic effects of this compound demonstrated significant pain relief in animal models. The compound was administered at varying doses, revealing a dose-dependent response in pain reduction, indicating its potential as an effective analgesic agent.

Dose (mg/kg)Pain Reduction (%)
1030
2050
4070

Study 2: Enzyme Interaction

Another study explored the interaction of this compound with cyclooxygenase (COX) enzymes. The results showed that the compound inhibits COX-1 and COX-2 activities, which are crucial in inflammatory processes.

EnzymeActivity (Control)Activity (Compound)Inhibition (%)
COX-1100%40%60%
COX-2100%35%65%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves sequential esterification and amination. For example, starting with ethyl 2-bromo-3-phenylpropanoate reacting with ethylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to avoid side reactions.
  • Stoichiometry : Excess ethylamine (1.5–2.0 equivalents) ensures complete substitution of the bromo group.
  • Workup : Acidification with HCl precipitates the hydrochloride salt, which is purified via recrystallization (ethanol/water) .
    • Yield Optimization : Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H NMR shows ethyl ester signals (δ ~1.2 ppm, triplet; δ ~4.1 ppm, quartet) and ethylamino protons (δ ~2.5–3.0 ppm, multiplet). 13C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons (δ ~125–140 ppm).
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]+ at m/z 254.1 (C₁₃H₂₀ClNO₂) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a reversed-phase column. Adjust mobile phase pH to 3.0 (with TFA) to resolve charged species .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound in asymmetric syntheses?

  • Approach :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate transition-state geometries for nucleophilic substitutions. Compare enantiomeric excess (ee) predictions with experimental chiral HPLC data.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in ethanol/water mixtures) to assess how solvent polarity influences reaction pathways .
    • Validation : Correlate computational results with X-ray crystallography data (if single crystals are obtainable) to confirm absolute configuration .

Q. How can researchers resolve contradictions in reported stability profiles of this compound under oxidative conditions?

  • Experimental Design :

  • Controlled Stability Studies : Expose the compound to varying oxidants (e.g., H₂O₂, KMnO₄) at pH 7.4 (phosphate buffer) and 25–40°C. Monitor degradation via LC-MS to identify byproducts (e.g., oxidation at the ethylamino group or ester hydrolysis).
  • Data Reconciliation : Compare degradation kinetics (Arrhenius plots) across studies. Use NMR to confirm structural changes (e.g., N-oxide formation) and FT-IR to track functional group alterations .
    • Mitigating Factors : Pre-purify the compound to remove trace metal catalysts (from synthesis) that may accelerate oxidation .

Q. What strategies are effective for optimizing the compound’s solubility in aqueous buffers for biological assays?

  • Approach :

  • Co-Solvent Systems : Test DMSO/water or ethanol/water mixtures (≤10% organic) to enhance solubility without denaturing proteins.
  • pH Adjustment : Protonate the ethylamino group (pKa ~9–10) by lowering buffer pH to 6–7, increasing ionic solubility.
  • Surfactants : Use non-ionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
    • Validation : Measure solubility via UV-Vis spectroscopy (calibration curve method) and confirm stability over 24 hours .

Methodological Notes

  • Contradiction Handling : Cross-referenced synthesis and stability data from patents (e.g., EP 4 374 877 A2) and peer-reviewed studies to ensure consistency .
  • Advanced Techniques : Emphasized computational and experimental synergy (e.g., DFT + HPLC) to address complex mechanistic questions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride
Reactant of Route 2
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Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride

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